N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-butan-2-yl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-3-5(2)12-8-6(13(14)15)7(9)10-4-11-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKQFKNRTQZULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the sec-butyl group. One common method involves the nitration of 4,6-diaminopyrimidine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5 position. The resulting 5-nitro-4,6-diaminopyrimidine is then subjected to alkylation with sec-butyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The amino groups at the 4 and 6 positions can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 4,6-diamino-5-aminopyrimidine.
Substitution: Various alkylated or acylated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine has been investigated for its antiproliferative properties against various cancer cell lines. It acts as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to reduced cell proliferation in tumors, making this compound a candidate for cancer therapeutics .
Mechanism of Action
The compound's mechanism involves selective binding to CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells. This selectivity is advantageous as it may reduce the side effects associated with less selective chemotherapeutic agents .
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in various cancer models. The compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer. The results indicated a dose-dependent response, highlighting its potential as a targeted therapy .
Case Study 2: Combination Therapy
Another study explored the use of this compound in combination with established chemotherapeutics such as cisplatin. The combination showed enhanced efficacy compared to monotherapy, suggesting that this compound could be used to improve treatment outcomes in patients with resistant tumors .
Mechanism of Action
The mechanism of action of N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Bulkiness and Lipophilicity: The sec-butyl group in the target compound introduces moderate steric bulk compared to smaller alkyl groups (e.g., ethyl in 5k) or aromatic substituents (e.g., 3,4-dimethylphenyl in BG14596).
- Electronic Effects : The nitro group at C5 is common across all analogues, contributing to electron-withdrawing effects that stabilize the pyrimidine ring and influence reactivity in nucleophilic substitutions .
Physicochemical Properties
- Melting Points : Compounds with aromatic substituents (e.g., 5i with 3-chlorobenzyl groups) exhibit higher melting points (137–139°C) compared to alkyl-substituted derivatives like 5k (84–86°C), likely due to stronger π-π stacking and van der Waals interactions . Data for the sec-butyl derivative is unavailable but expected to fall between these ranges.
- Substitutions with alkyl or aryl groups (e.g., sec-butyl or 3-chlorobenzyl) may enhance solubility in organic solvents .
Biological Activity
N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine is an organic compound belonging to the pyrimidine class, characterized by a sec-butyl group at the N4 position and a nitro group at the 5 position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 211.22 g/mol. The synthesis typically involves nitration of a pyrimidine precursor followed by alkylation with sec-butyl bromide in the presence of a base like potassium carbonate.
The biological activity of this compound is primarily attributed to its structural features:
- Nitro Group : Can participate in redox reactions, influencing the compound's reactivity.
- Amino Groups : Capable of forming hydrogen bonds with biological targets, potentially modulating enzyme or receptor activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes. Its structural characteristics allow it to bind effectively to active sites, thereby inhibiting enzymatic activity. Specific studies have shown its potential as a kinase inhibitor, which is significant in cancer treatment .
Antimicrobial and Anti-inflammatory Properties
Preliminary investigations suggest that this compound exhibits antimicrobial properties and may also possess anti-inflammatory effects. These activities are crucial for developing new therapeutic agents targeting infections and inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Kinase Inhibition : A detailed kinase profiling indicated that this compound selectively inhibits certain kinases involved in cell cycle regulation, emphasizing its relevance in cancer therapy .
- Mechanistic Studies : Further mechanistic studies revealed that the compound's interaction with target enzymes involves both competitive and non-competitive inhibition modes .
Comparative Analysis
To elucidate the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Sec-butyl group enhances solubility and reactivity | Potential kinase inhibitor; antimicrobial properties |
| 4,6-Diamino-5-nitropyrimidine | Lacks sec-butyl group | Limited biological activity compared to sec-butyl variant |
| N4-(tert-butyl)-5-nitropyrimidine-4,6-diamine | Tert-butyl group may alter reactivity | Similar activity but less effective than sec-butyl variant |
Q & A
Q. What are the common synthetic routes for N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or aminolysis of pre-functionalized pyrimidine precursors. Key steps include:
- Route 1 : React 4,6-dichloro-5-nitropyrimidine with sec-butylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Route 2 : Aminolysis of alkoxy-substituted intermediates (e.g., 4,6-dimethoxy-5-nitropyrimidine) with sec-butylamine in ethanol at 60°C, catalyzed by triethylamine. Monitor progress via TLC and confirm purity by NMR .
Optimization strategies: - Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .
- Adjust solvent polarity to improve solubility of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- and NMR : Identify substituent integration (e.g., sec-butyl methyl protons at δ 0.8–1.0 ppm, nitro group deshielding adjacent pyrimidine carbons) .
- HRMS : Confirm molecular ion [M+H] (calculated for : 213.12 g/mol) .
- IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm) and amine N-H stretches (~3300 cm) .
Q. How does the sec-butyl substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : The hydrophobic sec-butyl group reduces aqueous solubility (<1 mg/mL in water) but enhances lipid membrane permeability, critical for cellular uptake studies. Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
- Steric Effects : The branched sec-butyl group may hinder rotational freedom, affecting binding to planar biological targets (e.g., enzyme active sites). Molecular modeling (DFT) can predict conformational preferences .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC values across studies may arise from:
- Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24 vs. 48 hours) .
- Purity : Verify compound purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may interfere .
- Target Selectivity : Perform kinase profiling assays to confirm off-target effects .
Q. What structure-activity relationships (SAR) govern the biological activity of N4-substituted 5-nitropyrimidines?
- Methodological Answer :
- N4 Substituents : Bulky groups (e.g., sec-butyl) enhance target binding via hydrophobic interactions but may reduce solubility. Compare with methyl or benzyl derivatives .
- Nitro Group Positioning : The 5-nitro group is critical for electron-withdrawing effects, stabilizing charge-transfer complexes with enzymes like dihydrofolate reductase .
- Data Table :
| Substituent | LogP | IC (μM) | Target Enzyme |
|---|---|---|---|
| sec-Butyl | 2.1 | 0.45 | DHFR |
| Methyl | 1.3 | 1.8 | DHFR |
| Benzyl | 3.0 | 0.12 | Kinase X |
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to dihydrofolate reductase (PDB: 1U72). Prioritize poses with nitro group hydrogen-bonding to Arg28 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions (310 K, 1 atm) .
- QSAR Models : Develop regression models correlating substituent hydrophobicity (LogP) with antimicrobial activity .
Q. How can regioselectivity challenges during N4-substitution be addressed?
- Methodological Answer :
- Protecting Groups : Temporarily protect the N6 amine with Boc before introducing sec-butyl at N4 .
- Directing Groups : Use Pd-catalyzed C-H activation to favor substitution at N4 over N6 .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Methodological Answer :
- Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release in animal models .
Q. How do researchers validate the compound’s mechanism of action in inflammatory pathways?
- Methodological Answer :
Q. What toxicological assessments are recommended before advancing to preclinical trials?
- Methodological Answer :
- Acute Toxicity : Conduct OECD Guideline 423 tests in rats (dose range: 50–2000 mg/kg) .
- Genotoxicity : Perform Ames test (TA98 strain) and micronucleus assay in human lymphocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
